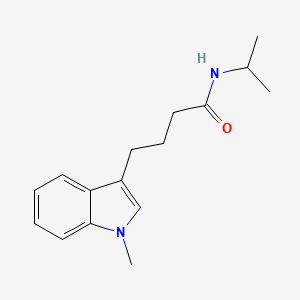
1,3-Dideazaadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dideazaadenosine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. Unlike adenine, which has nitrogen atoms at positions 1 and 3, this compound lacks these nitrogen atoms, which significantly alters its chemical behavior and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dideazaadenosine typically involves the selective reduction of nitro groups and subsequent glycosylation. One common method includes the reduction of a nitro precursor using reagents such as palladium on carbon (Pd/C) under hydrogen atmosphere . The glycosylation step often employs protected ribose derivatives to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, the purification process often involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions
1,3-Dideazaadenosine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses hydrogenation with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety, often using alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C under hydrogen atmosphere or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces amines or alcohols .
科学研究应用
1,3-Dideazaadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
作用机制
1,3-Dideazaadenosine exerts its effects primarily by inhibiting specific enzymes. For instance, it inhibits aminoacyl-tRNA synthetases by mimicking the natural substrates of these enzymes, thereby blocking protein synthesis . Additionally, it can interfere with nucleic acid metabolism by incorporating into RNA or DNA, leading to chain termination or faulty replication .
相似化合物的比较
Similar Compounds
3-Deazaadenosine: Lacks the nitrogen at position 3 but retains the nitrogen at position 1.
1-Deazaadenosine: Lacks the nitrogen at position 1 but retains the nitrogen at position 3.
7-Deazaadenosine (Tubercidin): Lacks the nitrogen at position 7 and is known for its potent biological activity.
Uniqueness
1,3-Dideazaadenosine is unique because it lacks nitrogen atoms at both positions 1 and 3, which significantly alters its chemical and biological properties compared to other deazaadenosines. This dual modification allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in biochemical research .
属性
CAS 编号 |
20649-47-2 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(4-aminobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N3O4/c13-6-2-1-3-7-9(6)14-5-15(7)12-11(18)10(17)8(4-16)19-12/h1-3,5,8,10-12,16-18H,4,13H2/t8-,10-,11-,12-/m1/s1 |
InChI 键 |
DFNBVHDKNMLJFQ-HJQYOEGKSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
规范 SMILES |
C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
同义词 |
1,3-dideazaadenosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



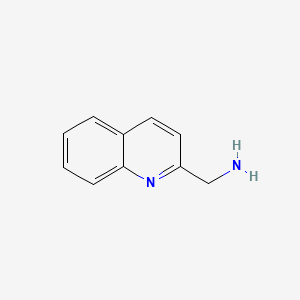
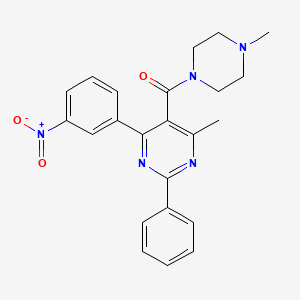
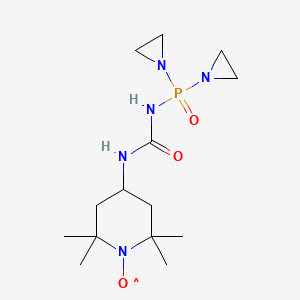
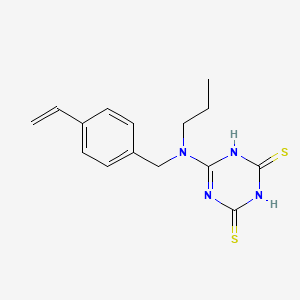
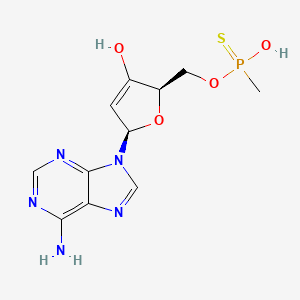
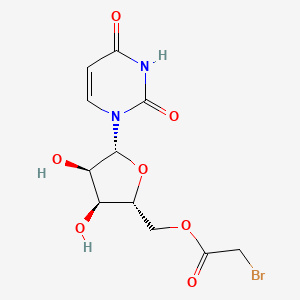
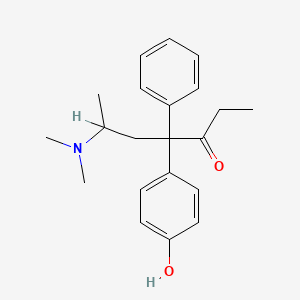


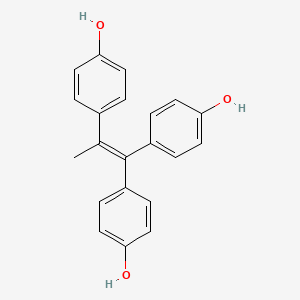

![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1226639.png)
